molecular formula C23H27NO6 B12772913 Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- CAS No. 86495-10-5

Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)-

Cat. No.: B12772913
CAS No.: 86495-10-5
M. Wt: 413.5 g/mol
InChI Key: PVLYMGYXGFBEJB-INIZCTEOSA-N
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Description

Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- involves several steps, starting from readily available precursors. The key steps include:

    Formation of the heptalenone core: This is typically achieved through a series of cyclization reactions.

    Introduction of methoxy groups: Methoxylation reactions are carried out under controlled conditions to ensure the selective addition of methoxy groups.

    Amidation: The final step involves the formation of the propionamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Propionamide, 2,2-dimethyl-N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)-
  • Other heptalenone derivatives

Uniqueness

Propionamide, N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- stands out due to its specific arrangement of methoxy groups and the heptalenone core

Properties

CAS No.

86495-10-5

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]propanamide

InChI

InChI=1S/C23H27NO6/c1-6-20(26)24-16-9-7-13-11-19(28-3)22(29-4)23(30-5)21(13)14-8-10-18(27-2)17(25)12-15(14)16/h8,10-12,16H,6-7,9H2,1-5H3,(H,24,26)/t16-/m0/s1

InChI Key

PVLYMGYXGFBEJB-INIZCTEOSA-N

Isomeric SMILES

CCC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Canonical SMILES

CCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Origin of Product

United States

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